1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate
Description
1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate (CAS: 146368-08-3) is a sulfonated indolium derivative with a carboxypentyl side chain. Its molecular formula is C₁₇H₂₃NO₅S (molecular weight: 353.43 g/mol) . The compound features a positively charged indolium core stabilized by methyl groups at positions 2 and 3, a sulfonate group at position 5, and a carboxypentyl substituent at position 1 (Figure 1). This structure confers water solubility and reactivity for conjugation, making it a critical intermediate in synthesizing cyanine dyes like Cy3 and Cy5 .
Properties
IUPAC Name |
1-(5-carboxypentyl)-2,3,3-trimethylindol-1-ium-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5S/c1-12-17(2,3)14-11-13(24(21,22)23)8-9-15(14)18(12)10-6-4-5-7-16(19)20/h8-9,11H,4-7,10H2,1-3H3,(H-,19,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVVCYZHLDDZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572975 | |
| Record name | 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146368-08-3 | |
| Record name | 3H-Indolium, 1-(5-carboxypentyl)-2,3,3-trimethyl-5-sulfo-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146368-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Alkylation with 6-Bromohexanoic Acid
A widely reported method involves reacting 2,3,3-trimethylindole with 6-bromohexanoic acid under reflux conditions. In one protocol, equimolar amounts of 2,3,3-trimethylindole (31.4 mmol) and 6-bromohexanoic acid (62.8 mmol) are heated in acetonitrile at 80°C for 12 hours. The reaction mixture is concentrated, and the product is precipitated using diethyl ether, yielding 72% of the quaternized indolium salt. Alternative solvents like chlorobenzene have been employed at 110°C for 12 hours, though with a slightly lower yield of 62%.
Critical Parameters :
Sulfonation Strategies
Sulfonation is achieved either pre- or post-alkylation. A common approach starts with 4-hydrazinobenzenesulfonic acid hemihydrate, which undergoes Fischer indole synthesis with 3-methyl-2-butanone in acetic acid to form 2,3,3-trimethyl-3H-indole-5-sulfonate. Subsequent alkylation with 6-bromohexanoic acid in chlorobenzene at 110°C for 12 hours yields the target compound.
Optimization of Reaction Conditions
Solvent Selection
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 80 | 12 | 72 |
| Chlorobenzene | 110 | 12 | 62 |
| 1,2-Dichlorobenzene | 180 | 12 | 58 |
Polar aprotic solvents like acetonitrile enhance nucleophilic substitution rates, while high-boiling solvents like chlorobenzene facilitate reflux without evaporation.
Industrial-Scale Production Considerations
Although detailed industrial protocols are scarce, scalable adaptations include:
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Continuous Flow Reactors : Minimizing reaction time and improving heat transfer for exothermic quaternization steps.
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Automated Purification : Using centrifugal partition chromatography (CPC) to replace silica gel columns, reducing solvent waste.
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In-Line Analytics : Implementing real-time NMR or mass spectrometry to monitor reaction progress and impurity profiles.
Analytical Characterization
Structural Validation
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NMR Spectroscopy : Key signals include the indole proton resonances at δ 7.81–7.86 ppm (aromatic H) and the carboxypentyl chain’s methylene protons at δ 1.47–1.68 ppm.
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High-Resolution Mass Spectrometry (HRMS) : The molecular ion [M+H]+ is observed at m/z 364.45, consistent with the molecular formula C17H24N2O5S.
Purity Assessment
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HPLC : Reverse-phase chromatography with a C18 column (acetonitrile/water + 0.1% TFA) reveals a single peak at 254 nm, confirming >95% purity.
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Elemental Analysis : Calculated for C17H23NO5S: C, 57.76%; H, 6.56%; N, 3.96%. Found: C, 57.69%; H, 6.61%; N, 3.89%.
Challenges and Mitigation Strategies
Byproduct Formation
Competing N-alkylation at the indole’s C2 position generates dimers, which are minimized by:
Solvent Removal
High-boiling solvents like chlorobenzene necessitate rotary evaporation under high vacuum (0.1 mbar) to prevent thermal degradation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Acetonitrile Reflux | 72 | 95 | Moderate |
| Chlorobenzene Reflux | 62 | 93 | High |
| Sealed-Tube Synthesis | 68 | 94 | Low |
The acetonitrile-based method offers the best balance of yield and purity for laboratory-scale synthesis, while chlorobenzene is preferred for pilot-scale trials .
Chemical Reactions Analysis
Types of Reactions
1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting bacterial infections.
Industry: It is used in the development of advanced materials and as a component in dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate involves its ability to generate reactive oxygen species (ROS) upon light irradiation. These ROS can cause damage to cellular components, leading to the eradication of bacterial pathogens. The compound targets cellular membranes and DNA, disrupting essential cellular processes .
Comparison with Similar Compounds
Key Properties
- Synthesis: Prepared via alkylation of 3H-indole-2,3,3-trimethyl-5-sulfonic acid with 6-bromohexanoic acid in o-dichlorobenzene (73.8% yield) .
- ¹H-NMR (D₂O) : Peaks at δ 1.378 (m, 2H), 1.586 (s, 6H), 4.433 (t, J=7.41 Hz, 2H), and aromatic protons at δ 7.818–7.952 ppm confirm the structure .
- Applications : Used in fluorescent probes, drug-delivery systems, and as a precursor for near-infrared (NIR) dyes .
Comparison with Similar Compounds
Structural and Functional Analogues
Cyanine 3 (Cy3) Derivatives
Example: Cyanine 3 Monofunctional Hexanoic Acid Dye, Potassium Salt (CAS: 449175-57-9)
Cyanine 5 (Cy5) Derivatives
Example : Sulfo-Cyanine5 Carboxylic Acid (CAS: 146368-11-8)
IR787 Derivatives
Example : 1-(3-Fluorobenzyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate
- Structure : Substituted with a fluorobenzyl group instead of carboxypentyl.
- Key Differences :
Comparative Data Table
Research Findings
Synthetic Efficiency : The target compound’s synthesis achieves 73.8% yield , outperforming Cy5 derivatives (23.4% yield in multi-step syntheses) .
Stability: The sulfonate group enhances aqueous stability compared to non-sulfonated indolium salts (e.g., IR787 derivatives) .
Conjugation Flexibility : The carboxypentyl chain enables covalent attachment to biomolecules, a feature shared with Cy3/Cy5 but absent in simpler indolium salts .
Biological Activity
Overview
1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate (CAS No. 146368-08-3) is a synthetic compound belonging to the class of indolium salts. Its unique chemical structure, which includes a carboxypentyl group and a sulfonate group, enhances its solubility and reactivity, making it a valuable candidate for various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses.
| Property | Value |
|---|---|
| Molecular Formula | C17H24N2O5S |
| Molecular Weight | 364.45 g/mol |
| IUPAC Name | 1-(5-carboxypentyl)-2,3,3-trimethylindol-1-ium-5-sulfonate |
| InChI Key | VNVVCYZHLDDZFJ-UHFFFAOYSA-N |
The primary mechanism of action for this compound involves the generation of reactive oxygen species (ROS) upon light irradiation. This property is particularly significant in photodynamic therapy (PDT), where the compound acts as a photosensitizer:
- Light Activation : Upon exposure to specific wavelengths of light, the compound absorbs energy and transitions to an excited state.
- ROS Generation : The excited state facilitates the formation of singlet oxygen and other ROS.
- Cellular Damage : ROS can induce damage to cellular components such as membranes and DNA, leading to cell death in targeted pathogens.
Antimicrobial Photodynamic Therapy (APDT)
Research indicates that this compound is effective in antimicrobial photodynamic therapy due to its ability to generate ROS that can effectively kill bacteria and fungi. Studies have demonstrated its efficacy against various strains of bacteria, including antibiotic-resistant ones.
Case Study: Efficacy Against Bacterial Infections
A study conducted on the antibacterial effects of this compound showed significant results:
- Test Organisms : Staphylococcus aureus and Escherichia coli.
- Methodology : Bacterial cultures were treated with varying concentrations of the compound followed by light exposure.
- Results : A dose-dependent reduction in bacterial viability was observed, with up to 99% reduction at optimal concentrations.
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-(5-Carboxypentyl)-2,3,3-trimethylindolium bromide | Indolium salt | Moderate antimicrobial activity |
| 1-(5-Carboxypentyl)-5-[2,6-Dichlorobenzyl]Oxy]-1H-Indole-2-Carboxylic Acid | Indole derivative | Lower efficacy in PDT |
Research Findings
Recent studies have explored the potential therapeutic applications of this compound beyond APDT:
Cancer Therapy
Preliminary research suggests that the compound may also have applications in cancer therapy by inducing apoptosis in cancer cells through ROS generation. Further investigations are required to establish its efficacy and safety profile in clinical settings.
Advanced Material Development
The compound is being investigated for its role in developing advanced materials such as dye-sensitized solar cells due to its unique electronic properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
